4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
Description
Historical Evolution of Pyrazole Research
The study of pyrazole derivatives began in the late 19th century with Ludwig Knorr’s identification of the pyrazole core in 1883 and Hans von Pechmann’s seminal 1898 synthesis of pyrazole from acetylene and diazomethane. Early research focused on elucidating the heterocycle’s physicochemical properties, such as its planar geometry and weak basicity (pK~a~ ≈ 2.49). By the mid-20th century, pyrazole’s versatility as a scaffold became evident through its incorporation into nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib. The past decade has witnessed exponential growth in pyrazole-based drug development, with over 60% of pyrazole-containing therapeutics, including ibrutinib and lenacapavir, entering clinical use after 2016. This resurgence reflects pyrazole’s capacity to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Significance of Cyclopenta[c]pyrazole Scaffold in Drug Discovery
The cyclopenta[c]pyrazole framework, characterized by a fused bicyclic system, enhances molecular rigidity and target selectivity compared to monocyclic pyrazoles. Recent advances include:
- Kinase Inhibition : Compound 4 (3-(1H-tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole) demonstrated potent CDK2 inhibition (IC~50~ = 3.82 μM) and antiproliferative activity across 60 NCI cancer cell lines (mean GI = 96.47%).
- GPCR Modulation : MK-0354, a cyclopentapyrazole derivative, acts as a GPR109a partial agonist, reducing plasma free fatty acids without inducing vasodilation.
- Synthetic Innovations : A 2024 study achieved divergent synthesis of bicyclo[3.1.0]hexane and cyclopenta[c]pyrazole scaffolds via intramolecular cyclization of 5-iodo-1,2,3-triazoles.
Table 1 : Notable Cyclopenta[c]pyrazole Derivatives and Applications
| Compound | Target | Activity | Reference |
|---|---|---|---|
| MK-0354 | GPR109a | Partial agonist | |
| Compound 4 | CDK2/Cyclin A2 | IC~50~ = 3.82 μM | |
| EVT-13307952 | Sulfonyl chloride | Synthetic intermediate |
Benzamide Pharmacophore in Medicinal Chemistry
Benzamides, defined by a benzene ring conjugated to an amide group, exhibit broad bioactivity through interactions with enzymes and receptors. Key applications include:
- Anticancer Agents : Niraparib, a benzamide-containing PARP inhibitor, leverages the pharmacophore’s capacity for DNA repair enzyme modulation.
- Antimicrobials : Substituted benzamides show selective activity against methicillin-resistant Staphylococcus aureus (MRSA).
- Neurological Targets : N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides inhibit acetylcholinesterase (AChE) at nanomolar concentrations (K~i~ = 8.91–34.02 nM).
The methoxy group in 4-methoxybenzamide derivatives enhances metabolic stability and membrane permeability, as evidenced in hepatitis B virus (HBV) capsid assembly modulators.
Research Trajectory of Pyrazole-Benzamide Derivatives
The fusion of pyrazole and benzamide motifs, exemplified by 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide, merges the pharmacokinetic advantages of both pharmacophores. Key developments include:
- Synthetic Routes : A 2025 study detailed the compound’s synthesis via coupling reactions between 4-methoxybenzoic acid derivatives and cyclopenta[c]pyrazole amines.
- Structural Insights : X-ray crystallography confirms the molecule’s planar benzamide moiety and non-coplanar pyrazole ring, facilitating dual binding interactions.
- Biological Profiling : While specific data on this compound remains proprietary, analogous pyrazole-benzamides demonstrate kinase inhibition (e.g., CDK2) and antiviral activity (e.g., HBV).
Table 2 : Synthetic Strategies for Pyrazole-Benzamide Hybrids
| Method | Key Reagents | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DIPEA | 72–85 | |
| Cyclopentannulation | Diazomethane, Acetylene | 65 | |
| Sulfonylation | Chlorosulfonic Acid | 58 |
Properties
IUPAC Name |
4-methoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-16-12-10-14(11-13-16)20(24)21-19-17-8-5-9-18(17)22-23(19)15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTTWHGFWUXRNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the cyclopenta[c]pyrazole ring system.
Introduction of the Methoxy Group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amidation reaction using benzoyl chloride and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that compounds similar to 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the growth of cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines such as K562 and MCF-7 .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of specific functional groups enhances their efficacy against these pathogens .
Table 1: Summary of Biological Activities
Notable Research
- A study highlighted the synthesis of various pyrazole derivatives and their evaluation against different cancer cell lines. Among these, certain derivatives showed promising anticancer activity by blocking cell proliferation .
- Another research effort focused on the anti-inflammatory potential of similar compounds, demonstrating their ability to downregulate pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of 4-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Core Heterocyclic Modifications
The cyclopenta[c]pyrazole core distinguishes the target compound from other benzamide derivatives. Key analogs include:
Key Insights :
- The bicyclic cyclopenta[c]pyrazole in the target compound may enhance binding affinity compared to monocyclic pyrazoles due to increased rigidity and surface area .
Substituent Effects on Physicochemical Properties
Substituents on the benzamide nitrogen and heterocycle influence melting points, purity, and solubility:
Key Insights :
Key Insights :
- Thiadiazole-containing benzamides in show notable activity against P. aeruginosa, suggesting that the target compound’s cyclopenta[c]pyrazole core could similarly target bacterial enzymes.
Challenges for the Target Compound :
Biological Activity
4-Methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antiparasitic and anticancer properties, and discusses structure-activity relationships (SAR) that may elucidate its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 333.4 g/mol. The compound features a methoxy group, a cyclopentapyrazole moiety, and an amide functional group, which contribute to its biological properties.
Anticancer Activity
The compound's structural framework suggests it may possess anticancer properties. Research into related pyrazole compounds indicates that modifications at specific positions can enhance cytotoxicity against cancer cell lines. For example, a study showed that certain pyrazole derivatives exhibited significant antiproliferative activity with IC values below 10 µM across various cancer cell lines . The presence of the methoxy group is often associated with improved bioactivity due to enhanced lipophilicity and electronic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
Case Studies
- Antitumor Activity : A study involving thiadiazole derivatives bearing coumarin rings demonstrated that structural modifications significantly influenced their anticancer properties. Compounds with similar pyrazole backbones showed promising results in inhibiting tumor growth in vitro .
- Antiparasitic Efficacy : In vitro assays on related compounds indicated that specific substitutions could lead to selective activity against different Trypanosoma species. The findings suggest that the cyclopentapyrazole structure may be critical for targeting the metabolic pathways of these parasites .
Q & A
Q. What are the optimal synthetic routes and coupling reagents for preparing 4-methoxy-N-{2-phenylcyclopenta[c]pyrazol-3-yl}benzamide derivatives?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A validated approach involves reacting the carboxylic acid precursor (e.g., 4-methoxybenzoic acid) with the cyclopenta[c]pyrazole amine derivative using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents in anhydrous ethanol under reflux. Post-reaction, solvent removal under reduced pressure followed by recrystallization (e.g., from methanol) yields the product. Structural confirmation requires IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (methoxy singlet at δ ~3.8 ppm, pyrazole proton signals in δ 6.5–7.5 ppm), and elemental analysis .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H-NMR in deuterated solvents (e.g., DMSO-d₆) to resolve aromatic and amide protons. For example, pyrazole protons appear as distinct multiplets in δ 6.5–7.5 ppm .
- Elemental Analysis : Confirm stoichiometry (e.g., C% ± 0.3% of theoretical).
- X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding interactions. High-resolution data (e.g., < 1.0 Å) minimizes refinement errors .
Q. What purification techniques are effective for isolating this benzamide derivative post-synthesis?
- Methodological Answer :
- Recrystallization : Use methanol or ethanol for high-purity crystals.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–50% ethyl acetate) to isolate the product from byproducts .
Advanced Research Questions
Q. How can fluorescence properties of this compound be optimized for bioimaging or sensing applications?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluorescence intensity due to reduced quenching .
- pH Optimization : Maximum emission intensity occurs at pH 5 (e.g., acetate buffer), as protonation stabilizes the excited state.
- Temperature Control : Maintain 25°C to avoid thermal quenching.
- Key Parameters :
| Parameter | Optimal Value |
|---|---|
| λex | 340 nm |
| λem | 380 nm |
| LOD | 0.269 mg/L |
| LOQ | 0.898 mg/L |
Q. What computational strategies are recommended for studying structure-activity relationships (SAR) or electronic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock4 with flexible side chains (e.g., rotatable bonds in the pyrazole ring) to model ligand-receptor interactions. PDB structures (e.g., 3HKC) can serve as templates .
- Wavefunction Analysis : Multiwfn calculates electron density, electrostatic potential, and bond orders. For example, visualize π-π stacking interactions in the cyclopenta[c]pyrazole core .
- Quantum Mechanics : DFT (B3LYP/6-31G*) optimizes geometry and predicts IR/NMR spectra for validation .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during refinement?
- Methodological Answer :
- Twinning Detection : Use SHELXD to identify twinning operators (e.g., HKLF5 format).
- Disorder Modeling : Apply PART instructions in SHELXL to refine split positions for disordered moieties (e.g., methoxy groups).
- Validation Tools : Check Rint (< 0.05) and Flack parameter to confirm absolute structure .
Q. What experimental precautions are critical for handling this compound in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
